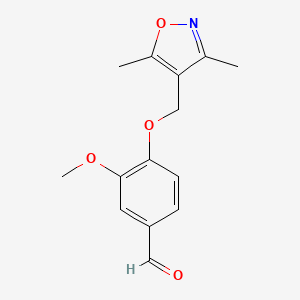

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde

Descripción

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde (CAS: 851721-91-0) is a benzaldehyde derivative featuring a 3,5-dimethylisoxazole moiety linked via a methoxy group at the 4-position of the benzaldehyde core and a methoxy group at the 3-position . This compound’s structure combines aromatic aldehyde functionality with heterocyclic and ether linkages, making it a versatile intermediate in organic synthesis, particularly in the formation of Schiff bases, heterocyclic condensates, or pharmaceutical precursors . Its safety data sheet (SDS) classifies it as a 100% pure substance under UN GHS guidelines, emphasizing standard handling protocols for aldehydes, including precautions against skin/eye contact and inhalation .

Propiedades

IUPAC Name |

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-9-12(10(2)19-15-9)8-18-13-5-4-11(7-16)6-14(13)17-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSBKCIZARFCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde typically involves the reaction of 3,5-dimethylisoxazole with 4-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and isoxazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzoic acid.

Reduction: 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular processes such as signal transduction and gene expression, leading to its observed biological effects.

Comparación Con Compuestos Similares

Ethyl Benzoate Derivatives ()

Compounds such as I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) share similarities with the target compound in their use of isoxazole and aromatic ether linkages. However, key differences include:

- Functional Groups: The target compound features an aldehyde group, whereas I-6473 and I-6273 contain ester (-COOEt) and amino (-NH-) groups, respectively. This difference significantly impacts reactivity; aldehydes are more prone to nucleophilic additions (e.g., forming Schiff bases), while esters undergo hydrolysis or aminolysis .

- Substituent Position : The 3,5-dimethylisoxazole in the target compound contrasts with the 3-methylisoxazole in I-6473. The additional methyl group may enhance steric hindrance or alter electronic properties, affecting binding in biological systems .

Functional Group Variations

Aldehyde vs. Carboxylic Acid Derivatives ()

In a patent application, 3-(3-Azido-propyl)-4-(3,5-dimethyl-isoxazol-4-ylmethoxy)-benzoic acid was synthesized as an intermediate. The carboxylic acid derivative contrasts with the aldehyde in the target compound:

- Synthetic Utility : Carboxylic acids are typically used for amide bond formation (e.g., coupling with amines via HATU), whereas aldehydes are leveraged for cyclizations or as electrophiles in cross-coupling reactions .

Data Table: Comparative Analysis of Key Compounds

Actividad Biológica

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde is a compound belonging to the isoxazole derivatives, recognized for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: and a molecular weight of 261.27 g/mol. The structure includes an isoxazole ring which is crucial for its biological interactions.

1. Antimicrobial Activity

Research has indicated that derivatives of isoxazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 100 μg/mL to 300 μg/mL against various microorganisms. The compound's efficacy against specific bacteria is summarized in the table below:

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 84.12 | 150 |

| Escherichia coli | 200 | 250 |

| Pseudomonas aeruginosa | 300 | 300 |

These findings suggest that the compound could be explored further for its potential as an antimicrobial agent in clinical settings.

2. Anticancer Properties

The compound has also been investigated for its anticancer activity. Research indicates that isoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study reported that related compounds exhibited IC50 values against cancer cell lines ranging from 10 μM to 25 μM, highlighting their potential as anticancer agents.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.

- Signal Transduction Modulation: It can interfere with signaling pathways critical for cancer cell survival.

Case Studies

Several studies have focused on the synthesis and biological evaluation of isoxazole derivatives:

- Study on Cytisine Derivatives: A recent study synthesized derivatives from cytisine and demonstrated that modifications with isoxazole significantly enhanced biological activity, suggesting a promising direction for drug development .

- Benzimidazole Analogs: Research into benzimidazole-based compounds has shown that structural modifications can lead to improved binding affinities for acetylcholinesterase and butyrylcholinesterase, indicating potential applications in neurodegenerative diseases .

Q & A

Q. What strategies improve the compound's bioavailability in pharmacological studies?

- Methodology : Introduce prodrug moieties (e.g., acetylated phenolic -OH) to enhance membrane permeability. Microsomal stability assays (liver microsomes, NADPH) identify metabolic hotspots for structural modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.